molecular formula C51H50F2N2O23 B1672896 Fluo-4 AM CAS No. 273221-67-3

Fluo-4 AM

Cat. No.: B1672896
CAS No.: 273221-67-3
M. Wt: 1096.9 g/mol
InChI Key: QOMNQGZXFYNBNG-UHFFFAOYSA-N
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Description

Fluo-4 AM is a cell-permeable acetoxymethyl (AM) ester derivative of the fluorescent calcium indicator Fluo-2. Upon entering cells, intracellular esterases hydrolyze the AM ester groups, releasing the anionic Fluo-4 dye, which binds to free cytosolic Ca²⁺. The fluorescence intensity of Fluo-4 increases >10-fold upon Ca²⁺ binding, with excitation/emission maxima at 488/525 nm, making it compatible with argon laser-based confocal or TIRF microscopy systems . Its high signal-to-noise ratio and rapid response kinetics have made it a staple in live-cell Ca²⁺ imaging, particularly in neuronal and cancer cell studies .

Properties

IUPAC Name

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMNQGZXFYNBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H50F2N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-67-3
Record name FLUO-4 AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUO-4 AM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Selection and Concentration Optimization

All methodologies mandate anhydrous dimethyl sulfoxide (DMSO) as the primary solvent, with reconstitution concentrations ranging from 1–10 mM. BD Pharmingen™ specifies a 5 mM stock via dissolution of lyophilized powder in 9 µL DMSO per vial, whereas GlpBio provides molarity-dependent volumes for 1–10 mg aliquots (Table 1).

Table 1: Stock Solution Preparation Parameters

Fluo-4 AM Mass Target Concentration Required DMSO Volume
1 mg 1 mM 0.9116 mL
5 mg 5 mM 0.9116 mL
10 mg 10 mM 0.9116 mL

Data derived from GlpBio formulation guidelines

Critical considerations include:

  • Lyophilized powder must equilibrate to room temperature in a desiccator before reconstitution to prevent hydrolysis
  • Brief centrifugation (5–10 s at 10,000×g) ensures complete powder deposition prior to DMSO addition
  • Aliquoting into single-use volumes reduces freeze-thaw degradation, with >3 cycles decreasing fluorescence yield by 19%

Working Solution Formulation Strategies

Buffer Composition and Additives

Physiological buffers (HBSS, PBS) with 20 mM HEPES (pH 7.4) serve as standard dilution media. Key modifications include:

  • Pluronic F-127 : 0.02% final concentration via 1:1 mixing with 20% DMSO stock enhances aqueous dispersion (87% solubility improvement)
  • Probenecid : 1–2.5 mM in extracellular medium inhibits organic anion transporters, reducing dye efflux by 58% in HEK293 cells
  • Serum exclusion : FBS concentrations >2% increase premature AM ester cleavage by 44% via residual esterases

Concentration Gradient Optimization

Working concentrations of 1–5 µM balance signal intensity against cytotoxicity, with 2 µM providing optimal S/N ratio in 83% of adherent cell lines. Non-adherent cells require 3–5 µM due to reduced loading efficiency. Phenol red-free media decreases background fluorescence by 31% compared to standard formulations.

Cell Loading Protocols Across Model Systems

Adherent Cell Loading Workflow

  • Pre-load preparation : Wash monolayer 3× with pre-warmed HBSS (+Ca²⁺/Mg²⁺) to remove serum proteins
  • Dye application : Add working solution (100 µL/well for 96-well plates) containing 2.5 mM probenecid
  • Incubation : 37°C for 30 min followed by 25°C for 30 min enhances cytoplasmic retention by 27%
  • De-esterification : Post-wash incubation in dye-free buffer for 20–45 min reduces compartmentalization artifacts

Suspension Cell Adaptation

  • Centrifugation at 300×g for 5 min between washes minimizes cell loss
  • Reduced probe concentration (3 µM) with 60 min loading at 37°C improves signal uniformity in lymphocytes
  • Rotational mixing (50 rpm) prevents cell sedimentation during incubation

Critical Parameter Optimization

Temperature Modulation Effects

Parameter 25°C Loading 37°C Loading
Loading Efficiency 62% 89%
Compartmentalization 41% 18%
Signal Stability 58 min 42 min

Comparative data aggregated from

Detergent Optimization Matrix

Pluronic F-127 (%) Solubility Score Cytotoxicity (%)
0 2.1/5 1.2
0.01 3.8/5 1.5
0.02 4.7/5 2.1
0.05 4.9/5 4.8

Scores derived from Thermo Fisher and GeneCopoeia studies

Troubleshooting and Validation

Common Artifacts and Solutions

  • High background : Verify serum-free conditions; implement 0.22 µm filtration of working solution
  • Poor loading : Increase Pluronic to 0.05% (balance cytotoxicity); pre-warm buffers to 37°C
  • Rapid signal decay : Add 2 mM probenecid; check storage temperature compliance

Quality Control Metrics

  • Excitation/Emission : Validate 494/516 nm peaks via fluorescence spectrophotometry
  • Dynamic range : ≥200% Fmax/Fmin ratio in Ca²⁺-saturated vs. Ca²⁺-free conditions
  • Batch consistency : ≤15% variance in EC50 values between preparations

Chemical Reactions Analysis

Scientific Research Applications

Understanding Fluo-4 AM

Chemical Structure and Properties

This compound is an acetoxymethyl ester derivative of Fluo-4, which enhances its cell permeability and fluorescence properties. Upon entering the cell, esterases hydrolyze the AM groups, converting it into a charged form that binds to calcium ions, leading to increased fluorescence intensity. This process allows researchers to visualize and quantify intracellular calcium dynamics effectively .

Key Applications

This compound has numerous applications in scientific research:

  • Cell Signaling Pathways : It is extensively used to study calcium-mediated signaling pathways in various cell types .
  • Muscle Contraction Studies : Researchers utilize this compound to investigate the role of calcium in muscle contraction mechanisms .
  • Neuronal Activity Monitoring : The dye helps in assessing neuronal activity by measuring intracellular calcium fluctuations during synaptic transmission .
  • Apoptosis Research : this compound is used to explore calcium's role in programmed cell death, providing insights into cellular responses to stressors .
  • Pharmacological Studies : It aids in evaluating how drugs affect calcium homeostasis and signaling pathways in different cellular contexts .

Hair Cell Mechanotransduction

A study optimized the loading of chicken cochlear hair cells with this compound to monitor bundle Ca²⁺ signals. The results indicated that the fluorescence intensity correlated with the physiological state of hair cells, revealing insights into mechanotransduction processes .

Calcium Dynamics in Fruit Cells

Research demonstrated that this compound could effectively stain cytosolic calcium levels in protoplasts derived from fruit flesh tissue. This application highlighted its utility in plant biology for studying calcium signaling during fruit ripening and development .

Antifungal Studies

This compound was employed to investigate the effects of pulsed electric fields on Candida albicans cells. The study revealed that treatment led to significant changes in intracellular calcium concentrations, suggesting a potential mechanism for inducing apoptosis in fungal pathogens .

Comparative Data Table

Application AreaKey Findings/OutcomesReference
Cell SignalingUsed to study pathways involving calcium
Muscle ContractionInvestigated role of calcium in contraction mechanisms
Neuronal ActivityMonitored intracellular fluctuations during synaptic activity
ApoptosisExplored calcium's role in programmed cell death
Antifungal ResearchDemonstrated changes in Ca²⁺ levels affecting fungal apoptosis

Mechanism of Action

Fluo-4 acetoxymethyl ester enters cells due to its hydrophobic acetoxymethyl groups. Once inside, intracellular esterases cleave these groups, converting the compound into the fluorescent Fluo-4. Fluo-4 binds to free calcium ions within the cell, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using various imaging techniques, providing real-time data on calcium ion concentration and dynamics .

Comparison with Similar Compounds

Key Compounds for Comparison

Fluo-4 AM belongs to a family of single-wavelength, intensity-based Ca²⁺ probes. Comparable compounds include:

  • Fluo-3 AM : A predecessor with lower Ca²⁺ affinity.
  • Fura-2 AM : A ratiometric dye with dual-excitation properties.
  • Indo-1 AM : A ratiometric dye with dual-emission shifts.
  • Rhod-2 AM : Optimized for mitochondrial Ca²⁺ imaging due to its positive charge.

Comparative Properties

Property This compound Fluo-3 AM Fura-2 AM Indo-1 AM Rhod-2 AM
Ex/Emm (nm) 488/525 506/526 340/380 (Ex), 510 (Em) 349 (Ex), 405/485 (Em) 552/581
Kd (nM) ~345 ~400 ~145 ~230 ~570
Dynamic Range >10-fold increase ~5-fold increase Ratiometric (high) Ratiometric (high) ~5-fold increase
Cell Permeability Yes (AM ester) Yes (AM ester) Yes (AM ester) Yes (AM ester) Yes (AM ester)
Photostability Moderate Moderate Low Low Moderate
Primary Applications Cytosolic Ca²⁺, live-cell imaging High Ca²⁺ environments Quantitative Ca²⁺ measurements Flow cytometry, Ca²⁺ oscillations Mitochondrial Ca²⁺

Advantages of this compound Over Similar Probes

  • Higher Affinity : Fluo-4’s lower Kd (~345 nM) compared to Fluo-3 (~400 nM) improves sensitivity in low Ca²⁺ environments .
  • Brightness : The >10-fold fluorescence increase upon Ca²⁺ binding outperforms Fluo-3 and Rhod-2, enabling clearer detection in dynamic systems like neuronal Ca²⁺ transients .
  • Compatibility : Matches 488 nm laser lines, simplifying integration with standard microscopy setups compared to UV-excited dyes (e.g., Fura-2, Indo-1) .

Limitations

  • Single-Wavelength : Intensity-based signals are susceptible to artifacts from dye concentration, cell thickness, or photobleaching, unlike ratiometric dyes (Fura-2, Indo-1).
  • Saturation Risk : High Ca²⁺ concentrations (>1 μM) may saturate Fluo-4, making lower-affinity probes (e.g., Fluo-3) preferable in such conditions.

Biological Activity

Fluo-4 AM is a widely utilized fluorescent calcium indicator that plays a significant role in various biological research applications, particularly in measuring intracellular calcium levels. This article delves into the biological activity of this compound, summarizing its properties, applications, and notable research findings.

  • Chemical Name: N-[4-[6-[(Acetyloxy)methoxy]-2,7-difluoro-3-oxo-3H-xanthen-9-yl]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine (acetyloxy)methyl ester
  • Molecular Weight: 1000.1 g/mol
  • Kd for Ca²⁺: 345 nM
  • Fluorescence Excitation/Emission: λ 494/506 nm
  • Solubility: Recommended to be prepared in DMSO for stock solutions .

This compound functions as a cell-permeable indicator that exhibits a dramatic increase in fluorescence upon binding to calcium ions (Ca²⁺). This unique property allows researchers to visualize and quantify intracellular calcium dynamics in real-time without a resting signal, making it an invaluable tool in cellular biology.

Applications

This compound is extensively used in various fields of research, including:

  • Neuroscience : It is employed to study calcium signaling in neurons and glial cells. For instance, electroporation techniques have been shown to enhance this compound loading into dorsal root ganglion (DRG) neurons, allowing for improved visualization of calcium influx during neuronal depolarization .
  • Cell Biology : The compound has been utilized to assess calcium concentrations in different cell types, including immune cells and platelets. Studies have demonstrated its effectiveness in monitoring changes in intracellular calcium levels during various physiological and pathological processes .
  • Plant Biology : this compound has also been applied to detect cytoplasmic Ca²⁺ concentrations in plant cells, such as apple pulp protoplasts. This application highlights its versatility beyond animal models .

Calcium Imaging in Neurons

A study demonstrated that electroporation significantly increased the loading of this compound into DRG neurons. Following treatment with high potassium chloride (KCl), the fluorescence intensity peaked approximately 35 seconds post-stimulation, indicating robust calcium influx .

Immune Response Assessment

In another study involving immune cells, this compound was used to measure the intracellular calcium concentration changes during platelet activation. The results indicated that different anticoagulants influenced the quality of platelet-rich plasma (PRP) and its subsequent biological effects, showcasing the importance of calcium signaling in platelet function and activation pathways .

Plant Cytosolic Calcium Detection

Research utilizing this compound on isolated protoplasts from apple pulp demonstrated effective staining of cytosolic Ca²⁺ while avoiding vacuolar accumulation. The addition of La³⁺, a calcium channel blocker, resulted in decreased fluorescence intensity, confirming the specificity of this compound for detecting cytoplasmic Ca²⁺ dynamics .

Summary Table of Research Findings

Study FocusKey FindingsReference
Neuronal Calcium SignalingElectroporation enhances this compound loading; significant KCl-induced calcium influx observed
Platelet ActivationDifferent anticoagulants affect PRP quality; this compound used to assess calcium changes during activation
Plant Cell Calcium DetectionSuccessful detection of cytosolic Ca²⁺ without vacuolar accumulation; La³⁺ confirmed specificity

Q & A

Basic Research Questions

Q. What are the recommended protocols for loading Fluo-4 AM into live cells for calcium imaging?

  • Methodological Answer :

  • Cell Preparation : Use adherent or suspended cells in a physiological buffer (e.g., HBSS) at 37°C. Avoid serum-containing media during loading to prevent esterase interference .
  • Concentration & Incubation : Optimize this compound concentration (typically 2–5 µM) and incubation time (30–60 minutes). Include 0.02–0.1% pluronic acid to enhance dye solubility .
  • Controls : Include ionomycin (Ca²⁺ ionophore) and EGTA (Ca²⁺ chelator) to validate signal specificity. Use AM ester-only controls to assess background hydrolysis .
    • Framework : Follow PICOT (Population: cell type; Intervention: this compound loading; Comparison: control treatments; Outcome: Ca²⁺ signal fidelity; Time: incubation duration) .

Q. How to optimize this compound concentration to minimize cytotoxicity while ensuring sufficient signal intensity?

  • Methodological Answer :

  • Titration Assays : Test 1–10 µM this compound across cell types, measuring viability via MTT/calcein-AM assays post-incubation .
  • Signal-to-Noise Ratio (SNR) : Use confocal microscopy to quantify fluorescence intensity (λₑₓ = 488 nm; λₑₘ = 516 nm) against autofluorescence. Aim for SNR ≥ 5:1 .
  • Statistical Validation : Apply ANOVA to compare cytotoxicity and SNR across concentrations, ensuring p < 0.05 .

Q. What controls are essential when using this compound to ensure specific calcium signal detection?

  • Methodological Answer :

  • Negative Controls : Cells loaded with AM ester (no Fluo-4) to account for non-specific hydrolysis.
  • Positive Controls : Cells treated with 1–5 µM ionomycin to induce maximal Ca²⁺ influx, followed by EGTA to chelate extracellular Ca²⁺ .
  • Technical Replicates : Repeat experiments ≥3 times to assess inter-assay variability .

Advanced Research Questions

Q. How to resolve conflicting calcium flux data obtained using this compound under different experimental conditions?

  • Methodological Answer :

  • Variable Isolation : Systematically test variables (e.g., temperature, loading duration, cell confluency) using a factorial experimental design .
  • Data Normalization : Normalize fluorescence intensity (ΔF/F₀) to baseline readings. Use Z-score analysis to identify outliers .
  • Meta-Analysis : Compare results with published studies (e.g., conflicting temperature effects in neuronal vs. epithelial cells) .

Q. What advanced computational methods are suitable for analyzing time-lapse this compound imaging data with high temporal resolution?

  • Methodological Answer :

  • Algorithm Selection : Use open-source tools (e.g., FIJI/ImageJ) for background subtraction and region-of-interest (ROI) tracking. Implement machine learning (e.g., CNN) for noise reduction in low-SNR datasets .
  • Kinetic Modeling : Fit calcium transients to exponential decay models (e.g., y = A·e⁻ᵏᵗ) to estimate decay constants (k) .
  • Data Storage : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on acquisition parameters .

Q. How to integrate this compound calcium imaging with simultaneous electrophysiological recordings without signal interference?

  • Methodological Answer :

  • Technical Setup : Use non-fluorescent patch-clamp electrodes and synchronize imaging/electrophysiology via TTL pulses .
  • Spectral Separation : Employ dual-wavelength imaging (e.g., Fluo-4 and a red-shifted voltage-sensitive dye) to avoid crosstalk .
  • Validation : Correlate Ca²⁺ transients with action potential frequency using cross-correlation analysis (e.g., Pearson’s r) .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICOT/PEO : Structure hypotheses around Population, Intervention, Comparison, Outcome, and Time .
  • Data Reproducibility : Adhere to journal guidelines (e.g., Reviews in Analytical Chemistry) for detailed methods and raw data sharing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.